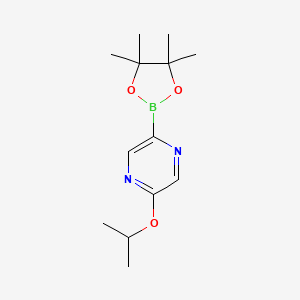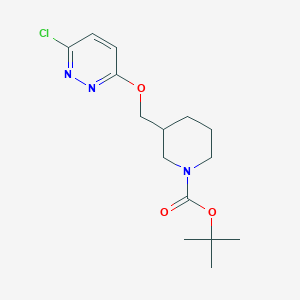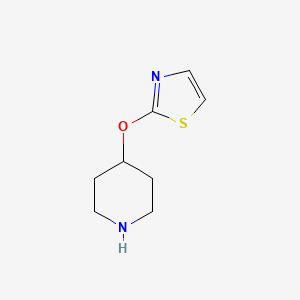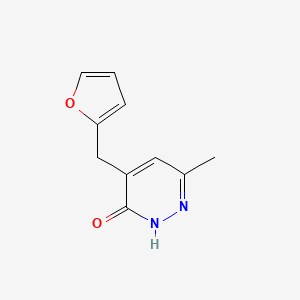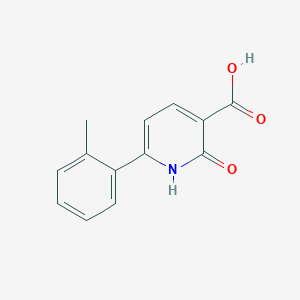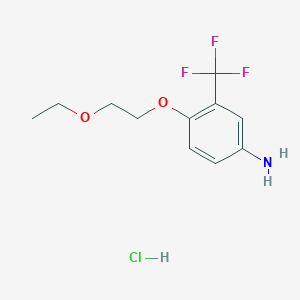
4-(2-Ethoxyethoxy)-3-(trifluormethyl)anilinhydrochlorid
Übersicht
Beschreibung
The compound “4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride” is likely an organic compound containing an aniline group, which is a phenyl group attached to an amino group. It also contains an ethoxyethoxy group and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the aniline group) with an amino group, a trifluoromethyl group, and an ethoxyethoxy group attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Anilines are generally basic due to the lone pair of electrons on the nitrogen atom. They can undergo reactions typical of amines, such as protonation to form salts. The trifluoromethyl group is electron-withdrawing, which would decrease the basicity of the aniline group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Anilines are generally polar due to the amino group, and the presence of the ethoxyethoxy group would likely make it even more polar .Wissenschaftliche Forschungsanwendungen
Proteomikforschung
4-(2-Ethoxyethoxy)-3-(trifluormethyl)anilinhydrochlorid: wird in der Proteomikforschung als Reagenz für die Proteincharakterisierung und -modifikation eingesetzt . Seine chemische Struktur ermöglicht eine selektive Bindung an Proteine und unterstützt so die Identifizierung von Protein-Protein-Interaktionen und posttranslationalen Modifikationen. Die Rolle dieser Verbindung in der Proteomik kann zu einem tieferen Verständnis von zellulären Prozessen und zur Entwicklung gezielter Therapien führen.
Medizinische Chemie
In der medizinischen Chemie dient diese Verbindung als Baustein für die Synthese von Pharmazeutika . Seine Trifluormethylgruppe ist besonders wertvoll aufgrund ihrer bioisosteren Eigenschaften, die die metabolische Stabilität und Bioverfügbarkeit von Therapeutika verbessern können. Forscher nutzen diese Verbindung, um neue Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen zu entwickeln.
Landwirtschaft
Die Verbindung findet Anwendung in der Landwirtschaft als potenzieller Vorläufer für die Synthese von Agrochemikalien . Seine Fähigkeit, als Zwischenprodukt bei der Herstellung von Herbiziden und Pestiziden zu fungieren, ist von großem Interesse. Die Entwicklung neuer Agrochemikalien unter Verwendung dieser Verbindung könnte zu effektiveren und umweltfreundlicheren Lösungen für den Pflanzenschutz führen.
Materialwissenschaften
In den Materialwissenschaften wird This compound für seinen potenziellen Einsatz bei der Herstellung von fortschrittlichen Polymeren und Beschichtungen untersucht . Die Einarbeitung der Trifluormethylgruppe kann Materialien mit einzigartigen Eigenschaften wie erhöhter Lösungsmittelbeständigkeit und verbesserter thermischer Stabilität verleihen.
Umweltwissenschaften
Diese Chemikalie wird auch für ihre Anwendungen in den Umweltwissenschaften untersucht, insbesondere bei der Erkennung und Entfernung von Schadstoffen . Seine chemischen Eigenschaften ermöglichen es ihm möglicherweise, selektiv an bestimmte Kontaminanten zu binden, was ihre Abfangung und Analyse erleichtert. Dies könnte entscheidend sein für die Überwachung und Verbesserung der Umweltgesundheit.
Biochemie
Schließlich wird die Verbindung im Bereich der Biochemie als selektives Fluorophor für bildgebende und diagnostische Zwecke eingesetzt . Seine Fluoreszenzeigenschaften ermöglichen es Forschern, biologische Moleküle in lebenden Zellen zu verfolgen, was Einblicke in die Zelldynamik und -mechanismen liefert.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-ethoxyethoxy)-3-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2.ClH/c1-2-16-5-6-17-10-4-3-8(15)7-9(10)11(12,13)14;/h3-4,7H,2,5-6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKBDWQROXIDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



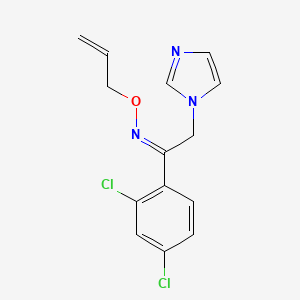
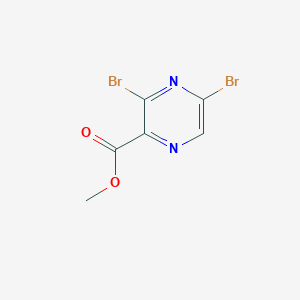
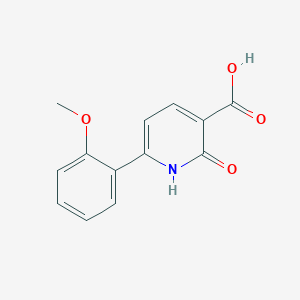
![2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451992.png)
